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Compound of Interest

Compound Name: 20H-Bnpp1

Cat. No.: B604958

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism
of action, and biological activity of 20H-Bnpp1, a notable inhibitor of the BUB1 kinase. The
information is curated for professionals in the fields of cancer research and drug development.

Core Chemical Structure and Properties

20H-Bnpp1l, also known as 2-[(4-Amino-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-3-
yl)methyl]phenol, is a small molecule inhibitor targeting the serine/threonine kinase BUB1
(budding uninhibited by benzimidazoles-1)[1][2]. Its chemical and physical properties are
summarized in the table below.
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Property Value Source

2-[(4-amino-1-tert-
IUPAC Name butylpyrazolo[3,4-d]pyrimidin- PubChem|[2]
3-yl)methyl]phenol

Molecular Formula C16H19N50 PubChem|[2]

Selleck Chemicals[1],

Molecular Weight 297.36 g/mol
PubChem

CAS Number 833481-73-5 Selleck Chemicals

Cl(O)=CcC=Ccc=Cc1ccica=Cc( S
SMILES 1st Scientific
N)N=CN=C2N(C(C)(C)C)N=1

DMSO: 59 mg/mL (198.41

Solubility Selleck Chemicals
mM)

Ethanol: 5 mg/mL Selleck Chemicals

Water: Insoluble Selleck Chemicals

Mechanism of Action and Biological Activity

20H-Bnppl functions as an inhibitor of the kinase activity of BUB1, a key component of the
spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the
proper segregation of chromosomes during mitosis. By inhibiting BUB1, 20H-Bnpp1 disrupts
this checkpoint, leading to defects in cell division, which can be therapeutically exploited in
cancer treatment.

The primary mechanism of BUB1 kinase activity involves the phosphorylation of histone H2A at
threonine 120 (H2ApT120). This phosphorylation event is critical for the recruitment of
Shugoshin (Sgo1/2) to the kinetochores, which in turn protects centromeric cohesion and
ensures accurate chromosome segregation. 20H-Bnpp1 has been shown to inhibit the
phosphorylation of H2A, thereby disrupting these downstream events.

However, it is important to note that 20H-Bnpp1l is considered a somewhat unselective kinase
inhibitor. Besides BUBL, it has demonstrated activity against several tyrosine kinases, including
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PDGF-Rf, CSF1-R, VEGF-R2, and VEGF-R3, with IC50 values in the range of 30 to 100

nmol/L.

Recent studies have also suggested a role for BUB1 in TGF-3 signaling. 20H-Bnpp1 has been

observed to abrogate TGF-f3 signaling in a dose-dependent manner by impairing the

phosphorylation of proteins involved in both canonical and non-canonical TGF-3 pathways. In

vivo studies have shown that 20H-Bnpp1 can block TGF-[3 signaling and reduce the

abundance of phosphorylated SMAD2 in tumor-bearing mice.

Quantitative Data on Biological Activity

The inhibitory activity of 20H-Bnpp1 has been evaluated in various assays. The following table

summarizes key quantitative data.

IC50 /
Assay Type Target Cell Line Concentrati  Effect Source
on
_ _ Inhibition of
In vitro kinase Dose- ResearchGat
BUB1 H2ApT120
assay dependent ] e
production
Reduced
phosphorylati
Cell-based 2,4,8uM Selleck
BUB1 HelLa Tet-On on of H2A, )
assay (16h) ] Chemicals
checkpoint
defects
) Dose-
Multiple
TGF- dependent
) ) TGF-B cancer and ) MedchemExp
signaling 0.1-50 uyM abrogation of
pathway normal cell ress
assay ] TGF-
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signaling
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pSMAD2
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It is worth noting that while 20H-Bnpp1 effectively inhibits BUB1 in vitro, its efficacy in cellular
assays (in cellulo) has been debated, with some studies suggesting it is not an effective
inhibitor at concentrations up to 10 uM. This highlights the need for careful consideration of
experimental context when interpreting its biological effects.

Experimental Protocols
In Vitro BUB1 Kinase Assay

This protocol is a generalized representation based on methodologies described in the
literature.

e Reagents and Materials:

o Purified recombinant GFP-Bubl (wild-type and kinase-dead K821R mutant as a negative

control)
o Histone H2A substrate
o 20H-Bnpp1l (at various concentrations)
o Kinase assay buffer
o ATP (radiolabeled or for use with phospho-specific antibodies)
o SDS-PAGE gels and immunoblotting reagents
o Antibodies: anti-H2ApT120, anti-GFP
» Procedure:

1. Prepare kinase reactions by combining purified recombinant GFP-Bubl, histone H2A, and
increasing concentrations of 20H-Bnpp1l in kinase assay buffer.

2. Initiate the reaction by adding ATP.

3. Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
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4. Stop the reactions by adding SDS-PAGE loading buffer.
5. Separate the reaction products by SDS-PAGE.

6. Transfer the proteins to a membrane and perform immunoblotting using an anti-H2ApT120
antibody to detect the phosphorylation of H2A.

7. Use an anti-GFP antibody to detect the amount of Bub1 protein in each reaction.

8. Quantify the band intensities to determine the dose-dependent inhibition of Bubl kinase
activity and calculate the IC50 value.

Signaling Pathway and Experimental Workflow
Diagrams

BUBL1 Signaling Pathway in Spindle Assembly Checkpoint

The following diagram illustrates the central role of BUBL1 in the spindle assembly checkpoint
and how its inhibition by 20H-Bnpp1 disrupts this process.
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Caption: BUB1 kinase signaling cascade in the spindle assembly checkpoint and its inhibition
by 20H-Bnppl.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the key steps in an in vitro kinase assay to evaluate the inhibitory effect
of 20H-Bnpp1 on BUBL.
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Caption: Workflow for an in vitro kinase assay to assess BUB1 inhibition by 20H-Bnpp1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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